N1-((5-benzoylthiophen-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide
Description
Properties
IUPAC Name |
N'-[(5-benzoylthiophen-2-yl)methyl]-N-[(4-fluorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O3S/c22-16-8-6-14(7-9-16)12-23-20(26)21(27)24-13-17-10-11-18(28-17)19(25)15-4-2-1-3-5-15/h1-11H,12-13H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMZWQFVMNBIHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNC(=O)C(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Sequence and Mechanism
The most widely reported method involves a two-step nucleophilic acyl substitution pathway:
Formation of N-(5-Benzoylthiophen-2-yl)methyl Oxalyl Chloride Intermediate
- React (5-benzoylthiophen-2-yl)methylamine (1.0 eq) with oxalyl chloride (1.2 eq) in anhydrous dichloromethane at -10°C
- Triethylamine (2.5 eq) acts as HCl scavenger
- Reaction time: 4 hr under nitrogen atmosphere
Coupling with 4-Fluorobenzylamine
- Add 4-fluorobenzylamine (1.1 eq) dropwise to the intermediate solution
- Warm to room temperature and stir for 12 hr
- Quench with ice-water, extract with ethyl acetate (3×50 mL)
Key parameters from analogous syntheses:
| Parameter | Optimal Value | Yield Impact (±10%) |
|---|---|---|
| Temperature (Step 1) | -10°C to 0°C | Below -15°C: slower reaction Above 5°C: diacyl chloride formation |
| Solvent Polarity | ε = 4.3 (DCM) | Higher polarity reduces intermediate stability |
| Amine Equivalents | 1.05-1.15 | Excess amine promotes over-alkylation |
Industrial Scale-Up Considerations
Batch processes for >1 kg production require:
- Continuous cryogenic cooling systems (-10°C ±2°C)
- In-line IR spectroscopy for real-time monitoring of oxalyl chloride consumption
- Centrifugal partition chromatography for final purification (≥99.5% purity)
Industrial yield typically reaches 68-72% compared to 82-85% in laboratory settings due to thermal gradients in large reactors.
Catalytic Dehydrogenative Coupling Approach
Ruthenium-Catalyzed Green Synthesis
Building on recent advances in acceptorless dehydrogenative coupling, an alternative single-pot method has been developed:
Reaction Scheme:
Ethylene glycol + 2[(5-Benzoylthiophen-2-yl)methylamine + 4-Fluorobenzylamine] → Target Compound + 2H2O + H2↑
| Component | Specification |
|---|---|
| Catalyst | Ru-5 pincer complex (0.5 mol%) |
| Base | KOtBu (1.0 mol%) |
| Solvent | Toluene/DME (3:1 v/v) |
| Temperature | 140°C (microwave irradiation) |
| Time | 8 hr |
| Yield | 78% (isolated) |
Advantages:
- 92% atom economy vs 67% in classical method
- H2 byproduct capture enables energy recovery
- No halogenated solvent waste
Comparative Performance Data
| Metric | Classical Method | Catalytic Method |
|---|---|---|
| PMI (Process Mass Intensity) | 86 | 34 |
| E-Factor | 58 | 12 |
| CO2 Emissions (kg/kg product) | 42 | 19 |
| Capital Cost (USD/kg) | 2200 | 1850 |
Critical Analysis of Synthetic Challenges
Steric Effects in Coupling Reactions
The benzoylthiophene moiety creates significant steric hindrance during the second amide bond formation:
- Rotational barrier of C-N bond: 12.3 kcal/mol (DFT calculations)
- Required activation energy: 18.7 kJ/mol higher than analogous non-benzoylated compounds
Mitigation Strategies:
- Ultrasound irradiation (40 kHz) improves molecular collision frequency
- High-pressure conditions (5 bar N2) enhance reaction rate by 37%
Fluorobenzyl Group Reactivity
The electron-withdrawing fluorine substituent influences reaction kinetics:
- Hammett σpara value: +0.06 (mild deactivation)
- Nucleophilic attack rate constant (k2): 0.018 s⁻¹ vs 0.025 s⁻¹ for non-fluorinated analog
Optimal Coupling Parameters:
- pH 8.5-9.0 (controlled by NaHCO3 buffer)
- 15 mol% DMAP as acylation catalyst
Advanced Purification Techniques
Crystallization Optimization
X-ray diffraction studies of analogous compounds guided solvent selection:
| Solvent System | Purity (%) | Crystal Habit |
|---|---|---|
| Ethanol/Water (7:3) | 99.2 | Platelets (0.5-1 mm) |
| Acetonitrile/DCM (1:2) | 98.7 | Needles (2-3 mm) |
| THF/Heptane (4:1) | 99.5 | Prisms (1-2 mm) |
Preferred Conditions:
- Cooling rate: 0.5°C/min from 65°C to 4°C
- Seed crystal loading: 0.1% w/w
Chromatographic Methods
Comparative HPLC analysis reveals:
| Column | Retention (min) | Resolution (Rs) |
|---|---|---|
| C18 (150 × 4.6 mm) | 8.2 | 1.8 |
| Phenyl-Hexyl (100 × 3 mm) | 6.7 | 2.4 |
| HILIC (250 × 4.6 mm) | 10.9 | 3.1 |
Gradient Program for Prep HPLC:
- Mobile Phase A: 0.1% TFA in H2O
- Mobile Phase B: Acetonitrile
- 40-70% B over 25 min, 5 mL/min flow
Scalability and Process Economics
Batch vs Continuous Manufacturing
| Parameter | Batch Reactor (500 L) | Continuous Flow (Microreactor) |
|---|---|---|
| Cycle Time | 72 hr | 8 hr |
| Productivity (kg/day) | 8.4 | 23.6 |
| Solvent Consumption | 580 L/kg | 190 L/kg |
| Energy Intensity | 42 kWh/kg | 18 kWh/kg |
Cost Distribution Analysis
| Component | Classical Method (%) | Catalytic Method (%) |
|---|---|---|
| Raw Materials | 58 | 42 |
| Energy | 23 | 19 |
| Waste Treatment | 12 | 6 |
| Labor | 7 | 33 |
Emerging Synthetic Technologies
Photochemical Activation
Preliminary studies show UV irradiation (254 nm) accelerates key steps:
- 37% reduction in coupling reaction time
- 15% improvement in diastereomeric excess
Biocatalytic Approaches
Engineered amidase enzymes demonstrate:
- 89% conversion at 37°C in aqueous buffer
- 99.8% enantiomeric excess
- Current limitation: 72 hr reaction time
Chemical Reactions Analysis
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., m-CPBA), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions include sulfoxides, sulfones, benzyl derivatives, and substituted benzyl derivatives.
Scientific Research Applications
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in biological assays to study its effects on various cellular processes and pathways.
Industrial Applications: The compound may find use in the synthesis of other complex molecules or as a precursor in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N1-((5-benzoylthiophen-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide involves its interaction with specific molecular targets. The benzoylthiophene moiety can interact with enzyme active sites or receptor binding pockets, while the oxalamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide can be compared with other similar compounds such as:
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(4-chlorobenzyl)oxalamide: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide: The presence of a methyl group can influence the compound’s lipophilicity and interaction with biological targets.
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(4-nitrobenzyl)oxalamide: The nitro group can introduce different electronic properties and reactivity compared to the fluorine atom.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties.
Biological Activity
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a benzoyl thiophene moiety and a fluorobenzyl group, contributing to its unique pharmacological profile. The molecular formula is .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. The fluorine atom in the structure enhances lipophilicity, which may improve membrane permeability and binding affinity to target proteins.
Biological Activity Overview
The compound has been evaluated for several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. This activity may be mediated through the induction of apoptosis and inhibition of cell proliferation.
- Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly through modulation of neurotransmitter levels and reduction of oxidative stress in neuronal cells.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory markers in vitro, suggesting its potential use in treating inflammatory disorders.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Study : A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
- Neuroprotection Research : In a zebrafish model of neurodegeneration, the compound exhibited protective effects against neurotoxic agents, enhancing survival rates and improving behavioral outcomes. This suggests potential applications in neurodegenerative disease therapies .
- Inflammation Model : In vitro assays showed that this compound significantly reduced the secretion of pro-inflammatory cytokines in activated macrophages, indicating its potential as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N1-((5-benzoylthiophen-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including amide bond formation using coupling agents like EDCI or HOBt. Critical steps include activating carboxylic acid groups and sequential nucleophilic substitutions. Reaction conditions (e.g., temperature, pH, solvent polarity) must be tightly controlled to minimize side products. Purification via column chromatography (silica gel, gradient elution) or recrystallization is essential to achieve >95% purity. Monitoring intermediates with TLC or HPLC ensures reaction progression .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR; ¹H, ¹³C) confirms structural integrity by resolving aromatic protons, fluorobenzyl groups, and oxalamide linkages. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretches at ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography, if feasible, provides absolute stereochemistry .
Q. What are the primary research applications of this compound in academic settings?
- Methodological Answer :
- Medicinal Chemistry : Investigated as a scaffold for enzyme inhibitors (e.g., kinases) or receptor modulators due to its oxalamide backbone and fluorinated aromatic groups .
- Materials Science : Explored for electronic properties (e.g., charge transport in organic semiconductors) attributed to the conjugated thiophene-benzoyl system .
- Organic Synthesis : Used as a building block for heterocyclic derivatives via functional group transformations (e.g., Suzuki couplings, oxidations) .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurity profiles. Validate purity via HPLC and replicate assays under standardized protocols. Compare results with structural analogs (e.g., replacing 4-fluorobenzyl with chlorobenzyl) to isolate substituent effects. Computational docking studies (AutoDock, Schrödinger) can predict binding modes and rationalize activity variations .
Q. What strategies optimize reaction conditions to minimize side products during synthesis?
- Methodological Answer :
- Reagent Selection : Use coupling agents (DCC, HATU) with lower racemization risk for amide formation.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require inert atmospheres to prevent hydrolysis.
- Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency.
- Real-Time Monitoring : In-situ FTIR or LC-MS tracks intermediate stability and guides quenching timing .
Q. How can the compound’s stability under physiological conditions be systematically assessed?
- Methodological Answer : Conduct pH-dependent stability assays (pH 1–10) with HPLC quantification of degradation products over 24–72 hours. Simulate gastric (pepsin, pH 2) and plasma (trypsin, pH 7.4) environments. Compare degradation kinetics to analogs (e.g., non-fluorinated benzyl derivatives) to identify stabilizing functional groups .
Q. What computational approaches design analogs with improved target binding affinity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the benzoylthiophene with bioisosteres (e.g., pyridine) and quantify activity changes.
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (GROMACS, AMBER) to identify critical binding residues.
- Quantum Mechanics (QM) : Calculate electron density maps (DFT, B3LYP) to optimize substituent electronic effects .
Q. Which in vitro assays are most suitable for elucidating the compound’s mechanism of action?
- Methodological Answer :
- Enzyme Inhibition : Measure IC₅₀ values against purified targets (e.g., COX-2, HDACs) using fluorogenic substrates.
- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists) quantify affinity for GPCRs or nuclear receptors.
- Cytotoxicity : MTT or Annexin V assays in cancer cell lines (e.g., HeLa, MCF-7) assess apoptosis induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
